2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1284359-48-3
VCID: VC2698901
InChI: InChI=1S/C12H17N3O2/c16-12-6-9-7-13-4-3-11(9)14-15(12)8-10-2-1-5-17-10/h6,10,13H,1-5,7-8H2
SMILES: C1CC(OC1)CN2C(=O)C=C3CNCCC3=N2
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

CAS No.: 1284359-48-3

Cat. No.: VC2698901

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one - 1284359-48-3

Specification

CAS No. 1284359-48-3
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name 2-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Standard InChI InChI=1S/C12H17N3O2/c16-12-6-9-7-13-4-3-11(9)14-15(12)8-10-2-1-5-17-10/h6,10,13H,1-5,7-8H2
Standard InChI Key KSDMNBQAJLHWNO-UHFFFAOYSA-N
SMILES C1CC(OC1)CN2C(=O)C=C3CNCCC3=N2
Canonical SMILES C1CC(OC1)CN2C(=O)C=C3CNCCC3=N2

Introduction

Chemical Structure and Properties

2-((Tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one features a bicyclic heterocyclic system consisting of a partially reduced pyrido[4,3-c]pyridazine core with a tetrahydrofuran-2-ylmethyl substituent at the N-2 position. This structural arrangement contributes to its pharmaceutical relevance and chemical reactivity.

Physical and Chemical Properties

The compound exhibits distinctive physicochemical characteristics essential for understanding its behavior in biological systems and chemical reactions.

PropertyValue
CAS Number1284359-48-3
Molecular FormulaC12H17N3O2
Molecular Weight235.29 g/mol
InChI KeyKSDMNBQAJLHWNO-UHFFFAOYNA-N
AppearanceSolid (assumed based on similar compounds)
Purity (Commercial)98% (typical)

The molecular structure incorporates two key components: the tetrahydrofuran ring, a five-membered cyclic ether that provides unique solubility characteristics, and the partially reduced pyrido[4,3-c]pyridazin-3(2H)-one system that contains multiple nitrogen atoms capable of hydrogen bonding and other significant interactions .

Structural Significance

The heterocyclic system in this compound is particularly noteworthy because pyridazine and its derivatives have demonstrated a diverse range of biological activities. The pyridazin-3(2H)-one component specifically has been identified as a "wonder nucleus" due to its association with numerous pharmacological effects including anti-inflammatory, analgesic, antimicrobial, antidepressant, and cardiovascular activities .

The tetrahydrofuran (THF) ring contributes essential properties to the molecule. THF is a cyclic ether with structural flexibility that can enhance the compound's solubility profile and facilitate biological interactions. It functions as a Lewis base in organometallic reactions, which can be significant in its interactions with biological targets .

Synthesis Methods

The synthesis of 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves multiple steps requiring careful reaction control and purification techniques.

Structure-Activity Relationships

Understanding the relationship between the structural features of 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one and its biological activities provides valuable insights for drug development.

Key Structural Elements and Their Contributions

The compound contains several structural elements that can contribute to its biological activity:

  • Pyridazinone Core: This moiety is known to interact with various biological targets due to its ability to form hydrogen bonds through the nitrogen atoms and carbonyl group

  • Tetrahydrofuran Ring: The oxygen-containing five-membered ring enhances solubility and provides additional sites for hydrogen bonding, potentially improving bioavailability and target binding

  • Methylene Linker: The CH2 group connecting the tetrahydrofuran to the pyridazine provides conformational flexibility, allowing the molecule to adapt its shape for optimal interaction with biological targets

  • Partially Reduced Pyrido System: The saturation of the 5,6,7,8 positions alters the electronic properties and three-dimensional structure of the molecule compared to fully aromatic analogues, potentially affecting binding selectivity and potency

Comparative Analysis with Similar Compounds

CompoundStructural DifferenceNotable Biological Activity
2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-oneMethyl instead of tetrahydrofuran-2-ylmethyl at N-2Potential pharmacological versatility
4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-oneContains pyran instead of tetrahydrofuran, with chloro substituentsUsed in synthesis of compounds with biological activity
6-[2-(2-fluorophenyl)ethyl]-1,2-dihydropyridazine-3,4-dioneDifferent core structure with phenyl substituentDAAO inhibitor with potential therapeutic applications

Future Research Directions

Further investigation of 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one should focus on several key areas to fully realize its potential.

Synthesis Optimization

Development of efficient, scalable synthesis routes would facilitate more extensive biological evaluation and potential commercial applications. This could include:

  • Exploration of green chemistry approaches to reduce environmental impact

  • Investigation of catalytic methods to improve yield and stereoselectivity

  • Development of one-pot synthesis procedures to streamline production

Comprehensive Biological Evaluation

Detailed studies to elucidate the biological activities of this compound are essential:

  • In vitro screening against a range of targets, particularly those implicated in inflammation and cancer

  • Structure-activity relationship studies to identify optimal substitution patterns

  • In vivo evaluation of promising candidates to assess pharmacokinetics and efficacy

Computational Studies

Molecular modeling and computational chemistry could provide valuable insights:

  • Docking studies to predict interactions with potential protein targets

  • Quantum mechanical calculations to understand electronic properties

  • QSAR (Quantitative Structure-Activity Relationship) models to guide future synthetic efforts

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